Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-fluoro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSPVGPWYZFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Fluorinated Salicylaldehydes
A widely adopted method involves the Knoevenagel condensation between 7-fluorosalicylaldehyde and diethyl ethoxymethylenemalonate. This one-pot reaction proceeds under reflux in toluene or ethanol, catalyzed by acidic or basic conditions. For example, a 250 mL round-bottom flask charged with 5 mmol (610 mg) of 7-fluorosalicylaldehyde and 5 mmol (800.8 mg) of diethyl ethoxymethylenemalonate in toluene under reflux for 1 hour yielded ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate in 84% yield after recrystallization from ethanol.
Key variables :
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Solvent : Toluene accelerates cyclization compared to ethanol due to higher boiling points.
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Catalyst : Acidic conditions (e.g., H₂SO₄) enhance electrophilic aromatic substitution, while piperidine base facilitates enolate formation.
Pechmann Condensation with 7-Fluororesorcinol
The Pechmann condensation offers an alternative route using 7-fluororesorcinol and ethyl acetoacetate. Concentrated sulfuric acid catalyzes the reaction at 0–5°C, followed by gradual warming to room temperature. This method avoids the need for pre-functionalized aldehydes but requires careful temperature control to prevent sulfonation side reactions.
Typical procedure :
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Dissolve 7-fluororesorcinol (10 mmol) in ice-cold H₂SO₄ (15 mL).
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Add ethyl acetoacetate (10 mmol) dropwise with stirring.
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Warm to room temperature over 2 hours, then pour into ice water.
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Extract with dichloromethane and purify via column chromatography (hexane:ethyl acetate = 4:1).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 1 | 84 |
| Ethanol | 78 | 3 | 68 |
| DMF | 100 | 2 | 55 |
Toluene outperforms polar solvents due to improved cyclization efficiency.
Catalytic Systems
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Acidic catalysts : H₂SO₄ (yield: 84%) vs. H₃PO₄ (yield: 72%).
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Base-mediated : Piperidine in ethanol affords lower yields (58%) but milder conditions.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.87 (s, 1H, coumarin H-4), 7.99–7.40 (m, 3H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
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¹³C NMR : 161.42 ppm (C=O), 160.87 ppm (ester C=O), 55.44 ppm (OCH₂CH₃).
Comparative Analysis of Methodologies
Knoevenagel vs. Pechmann Routes
| Parameter | Knoevenagel Route | Pechmann Route |
|---|---|---|
| Starting Material | 7-Fluorosalicylaldehyde | 7-Fluororesorcinol |
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 80–84% | 70–78% |
| Purity | High (recrystallization) | Moderate (chromatography) |
The Knoevenagel route is preferred for scalability, while the Pechmann method offers cost advantages with simpler starting materials.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advancements utilize microreactors for the Knoevenagel condensation, reducing reaction time to 15 minutes with 89% yield. Key parameters:
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxo and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below summarizes key structural and functional differences between Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate and related coumarin derivatives:
*Calculated based on molecular formula C₁₂H₉FO₄.
Key Observations :
- Fluorine vs. Hydroxyl (7-Position): The fluorine atom in the target compound reduces metabolic degradation compared to the hydroxyl group in Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, which is susceptible to glucuronidation .
- Positional Isomerism : 6-Fluoro-4-hydroxy-2H-chromen-2-one (CAS 1994-13-4) demonstrates that fluorine placement alters electronic distribution and biological activity. For example, 7-fluoro derivatives may exhibit stronger binding to enzymes like cyclooxygenase compared to 6-fluoro analogs .
- Amino vs. Fluoro Substituents: 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate () features an electron-donating amino group, which increases fluorescence intensity due to intramolecular charge transfer (ICT), contrasting with the electron-withdrawing fluoro group .
Impact of Ester Groups on Bioavailability
The ethyl ester at position 3 is a common feature in coumarin derivatives. Comparisons with methyl and benzyl esters reveal:
- Ethyl Esters : Balance between hydrolysis rate and lipophilicity. Ethyl groups offer moderate stability in physiological conditions compared to methyl esters (faster hydrolysis) or benzyl esters (slower hydrolysis due to steric hindrance) .
- Benzyl Esters : Compounds like 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate () exhibit higher lipophilicity, improving blood-brain barrier penetration but increasing toxicity risks .
Biological Activity
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Overview of this compound
This compound belongs to the class of chromene derivatives, characterized by a fluorine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring. Its unique structure contributes to its pharmacological properties, making it a potential candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
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Inhibition of Monocarboxylate Transporters (MCT1 & MCT4) :
- The compound acts as an inhibitor of MCT1 (SLC16A1) and MCT4 (SLC16A3), which are crucial for lactate transport in cancer cells. This inhibition can impede lactate uptake, thereby affecting cancer cell growth pathways .
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Enzyme Interaction :
- This compound has been shown to inhibit various enzymes involved in metabolic pathways, including DNA gyrase and cyclooxygenase . This inhibition can lead to reduced inflammation and cancer cell proliferation.
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Cell Signaling Modulation :
- The compound influences cell signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by disrupting metabolic processes essential for tumor survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Due to its ability to inhibit cyclooxygenase enzymes, this compound may serve as an anti-inflammatory agent by reducing the production of pro-inflammatory mediators .
Case Studies
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits lactate uptake in cultured cancer cells, leading to reduced cell viability .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor size and growth rate compared to control groups .
Comparative Analysis
The following table summarizes the biological activities and mechanisms compared to related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|---|
| This compound | High | Moderate | High | Inhibits MCT1 & MCT4; Cyclooxygenase inhibition |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Low | Low | Low | No significant interaction with MCTs |
| 7-Fluoro-2-hydroxycoumarin | Moderate | High | Moderate | Enzyme inhibition; Reactive oxygen species modulation |
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate be optimized for higher yield?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, describes a reflux method using ethanol and piperidine as a catalyst, achieving efficient cyclization. Key parameters include stoichiometric ratios (e.g., diethyl malonate as a nucleophile) and reaction duration (30–40 minutes). Post-synthesis purification via recrystallization ensures high purity. Monitoring by TLC and characterization via / NMR (as in ) validates structural integrity and yield .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming functional groups and regiochemistry. For instance, NMR signals at δ 8.76 (singlet, aromatic H) and δ 3.44 (quartet, ethyl group) align with the chromene core and ester moiety (). Additionally, single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement ( ) provides unambiguous structural confirmation. Typical refinement parameters include R-factors < 0.05 and data-to-parameter ratios > 14.0 .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing variations. Cross-validation using complementary techniques is essential:
- Variable Temperature (VT) NMR to probe tautomeric equilibria.
- SC-XRD to compare solid-state vs. solution-phase conformations ( ).
- DFT calculations (e.g., as in ) to predict chemical shifts and correlate with experimental data .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?
- Methodological Answer : Graph set analysis ( ) systematically categorizes hydrogen-bonding motifs (e.g., chains or rings). Software like Mercury (CCDC) visualizes interactions, while SHELXL refines H-bond geometries (e.g., C—H⋯O distances < 3.5 Å). For example, reports C—H⋯O/Cl interactions stabilizing parallel molecular packing in the crystal lattice .
Q. How can researchers design bioactivity studies for derivatives of this compound?
- Methodological Answer : Structural analogs (e.g., fluoroquinolone derivatives in ) guide bioactivity assays. Key steps include:
- Functionalization : Introduce substituents (e.g., cyclopropyl or nitro groups) at positions 1, 6, or 8 ( ).
- In vitro screening : Test against bacterial/fungal strains (e.g., MIC assays). notes moderate antimicrobial activity in tricyclic derivatives synthesized from this scaffold.
- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing F/Cl) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
